REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:9][NH2:10]>N1C=CC=CC=1>[Br:1][C:2]1[C:3]([NH:9][NH2:10])=[N:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 60° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 80° C. for another 16 h (total 40 h)
|
Duration
|
40 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting white suspension was filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a 50° C. vacuum oven for 16 h
|
Duration
|
16 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=CC1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.13 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |